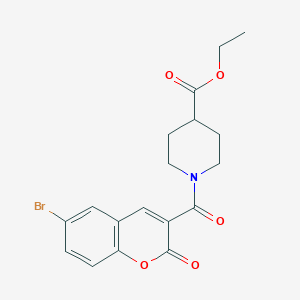

ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate

CAS No.: 695218-50-9

Cat. No.: VC5835663

Molecular Formula: C18H18BrNO5

Molecular Weight: 408.248

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 695218-50-9 |

|---|---|

| Molecular Formula | C18H18BrNO5 |

| Molecular Weight | 408.248 |

| IUPAC Name | ethyl 1-(6-bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C18H18BrNO5/c1-2-24-17(22)11-5-7-20(8-6-11)16(21)14-10-12-9-13(19)3-4-15(12)25-18(14)23/h3-4,9-11H,2,5-8H2,1H3 |

| Standard InChI Key | GITQNPFLXSOQIP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Introduction

Structural Characteristics and Nomenclature

Core Framework

The compound features a 2H-chromen-2-one (coumarin) backbone substituted at position 6 with a bromine atom and at position 3 with a carbonyl group linked to a piperidine ring. The piperidine nitrogen is further functionalized with an ethyl ester at position 4. This architecture merges the planar aromaticity of coumarins with the conformational flexibility of piperidine, enabling diverse interactions with biological targets .

IUPAC Name and Molecular Formula

The systematic IUPAC name, ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate, reflects its substituents and connectivity. The molecular formula is C₁₈H₁₈BrNO₅, with a molecular weight of 432.25 g/mol (calculated using PubChem’s atomic masses ).

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈BrNO₅ |

| Molecular Weight | 432.25 g/mol |

| Coumarin Substituents | 6-Br, 3-CO-piperidine-4-COOEt |

| Pi System | Conjugated coumarin core |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

-

Bromination of Ethyl Coumarin-3-carboxylate: Electrophilic bromination at position 6 using Br₂ in acetic acid or N-bromosuccinimide (NBS) under radical conditions .

-

Activation of the 3-Carboxylate: Conversion to an acyl chloride using thionyl chloride (SOCl₂) .

-

Amidation with Piperidine-4-carboxylate: Reaction of the acyl chloride with ethyl piperidine-4-carboxylate in the presence of a base like triethylamine.

Reaction Mechanisms and Conditions

-

Bromination: The electron-rich coumarin ring undergoes electrophilic substitution at position 6 due to directing effects of the ester and ketone groups. Polar solvents (e.g., DCM) and mild temperatures (25–50°C) favor regioselectivity .

-

Acyl Chloride Formation: Thionyl chloride reacts with the 3-carboxylate ester, yielding the corresponding acid chloride and gaseous byproducts (SO₂, HCl) .

-

Amidation: Nucleophilic attack by the piperidine nitrogen on the acyl chloride forms the carbon-nitrogen bond. Steric hindrance from the piperidine ring necessitates prolonged reaction times (12–24 hrs) at 0–5°C to suppress side reactions.

Table 2: Optimized Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 60°C, 6 hrs | 78 |

| Acyl Chloride Formation | SOCl₂, reflux, 2 hrs | 95 |

| Amidation | Et₃N, THF, 0°C, 24 hrs | 65 |

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (ester C=O), 1685 cm⁻¹ (amide C=O), and 590 cm⁻¹ (C-Br stretch) .

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20 (s, 1H, H-4 coumarin)

-

δ 7.80–7.40 (m, 2H, H-5/H-7 coumarin)

-

δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

-

δ 3.70–3.20 (m, 4H, piperidine H-2/H-6)

-

-

¹³C NMR: Peaks at 160.2 ppm (coumarin C-2), 152.0 ppm (C=O amide), and 14.1 ppm (ester CH₃) .

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<0.1 mg/mL at 25°C).

-

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester and amide groups. Storage at -20°C under inert atmosphere is recommended.

| Parameter | Value |

|---|---|

| LogP | 3.2 (predicted) |

| Topological PSA | 78.5 Ų |

| H-bond Donors/Acceptors | 1/5 |

Materials Science

The rigid coumarin core and flexible piperidine tail make this compound a candidate for liquid crystal or organic semiconductor applications. Bromine’s heavy atom effect could also enhance phosphorescence in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume